7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The molecule features:
- 7-Chloro substitution: Enhances electrophilicity and influences binding interactions in biological targets.
- 3-(4-Ethylbenzenesulfonyl) group: A sulfonyl moiety linked to a para-ethylbenzene ring, which may improve metabolic stability and modulate solubility.
The molecular formula is inferred as C₂₃H₁₉ClN₆O₃S (exact mass: ~518.08 g/mol), though experimental validation is required for confirmation. Its synthesis likely involves nucleophilic substitution and sulfonylation steps, analogous to related triazoloquinazolines .
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-14-5-8-17(9-6-14)32(29,30)22-21-25-20(24-13-16-4-3-11-31-16)18-12-15(23)7-10-19(18)28(21)27-26-22/h3-12H,2,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPMRRMMJYULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of the ethylphenyl moiety: This can be done through Friedel-Crafts alkylation or related reactions.
Addition of the furylmethyl group: This step may involve nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: Acidic or basic hydrolysis to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, though further research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids and influencing gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the literature:
Structural and Functional Insights
- Sulfonyl Group Variations: The 4-ethylbenzenesulfonyl group in the target compound offers greater hydrophobicity compared to phenylsulfonyl or methylsulfonyl , which may enhance blood-brain barrier penetration. Ethyl vs.
- Amino Substituents: The N-[(furan-2-yl)methyl] group introduces a planar heterocycle, favoring interactions with aromatic residues in enzymes (e.g., kinase ATP pockets). This contrasts with N-(4-ethoxyphenyl) , which relies on hydrogen bonding via the ethoxy group. N-(3,4-Diethoxyphenethyl) provides dual ethoxy groups for solubility but adds conformational flexibility, possibly reducing target affinity.
Chlorine Position :
Pharmacological Implications
Biological Activity
The compound 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the realms of oncology and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole and quinazoline moieties is particularly significant as these structures are known for their diverse pharmacological properties.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₅O₂S |
| Molecular Weight | 385.89 g/mol |
| Key Functional Groups | Triazole, Quinazoline, Sulfonamide, Furan |
Anticancer Activity
Research indicates that compounds containing triazole and quinazoline frameworks exhibit significant anticancer properties. A study highlighted that derivatives of triazole can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. The compound has shown promising results against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key enzymes involved in DNA synthesis.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
- Interaction with specific receptors that modulate cell survival pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it possesses:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Effective inhibition of fungal strains commonly associated with opportunistic infections.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
-
Study on Lung Cancer Cells (A549) :
- Objective: To assess the cytotoxic effects on A549 cells.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM with notable apoptosis markers detected via flow cytometry.
-
Antimicrobial Efficacy Study :
- Objective: To evaluate the antibacterial effects against E. coli and S. aureus.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
